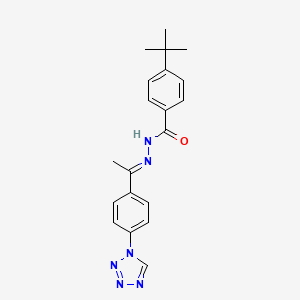
4-Tert-butyl-N'-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a chemical compound with the following properties:
Molecular Formula: CHNO
CAS Number: 478252-20-9
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with commercially available starting materials, such as 4-bromo-1H-indole. The reaction sequence includes coupling reactions and functional group transformations.
Reaction Conditions:- Other steps involve protecting group manipulations, condensations, and cyclizations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is crucial for constructing the triazole ring.
Industrial Production Methods: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity.
Chemical Reactions Analysis
4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new ligands or catalysts.
Biology: It may exhibit biological activity, but further studies are needed.
Medicine: Potential drug development due to its unique structure.
Industry: Limited information is available, but it could have applications in materials science.
Mechanism of Action
The exact mechanism by which 4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore similar compounds like BTTES (tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate) . Highlighting its uniqueness requires further investigation.
Remember that this compound is part of a collection of rare and unique chemicals, and its analytical data may not be readily available
Properties
CAS No. |
478252-20-9 |
|---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C20H22N6O/c1-14(15-7-11-18(12-8-15)26-13-21-24-25-26)22-23-19(27)16-5-9-17(10-6-16)20(2,3)4/h5-13H,1-4H3,(H,23,27)/b22-14+ |
InChI Key |
UAJZSHNAXSNJMU-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate](/img/structure/B12038925.png)
![2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B12038937.png)
![[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12038943.png)
![3-(4-ethylphenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12038947.png)


![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12038963.png)


![2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12038983.png)



